Trifluoroacetylpiperazine

CAS No.: 6511-88-2

Cat. No.: VC2439004

Molecular Formula: C6H9F3N2O

Molecular Weight: 182.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6511-88-2 |

|---|---|

| Molecular Formula | C6H9F3N2O |

| Molecular Weight | 182.14 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-piperazin-1-ylethanone |

| Standard InChI | InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2 |

| Standard InChI Key | VCMQRVDQQAMQTJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)C(F)(F)F |

| Canonical SMILES | C1CN(CCN1)C(=O)C(F)(F)F |

Introduction

Chemical Identity and Physical Properties

Trifluoroacetylpiperazine, also known as 1-(trifluoroacetyl)piperazine, is an organic compound that combines a piperazine ring with a trifluoroacetyl functionality. The basic physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of Trifluoroacetylpiperazine

| Property | Value |

|---|---|

| Chemical Formula | C₆H₉F₃N₂O |

| Molecular Weight | 182.14 g/mol |

| CAS Registry Number | 6511-88-2 |

| Appearance | Solid |

| IUPAC Name | 2,2,2-trifluoro-1-(piperazin-1-yl)ethanone |

| Synonyms | 1-(trifluoroacetyl)piperazine; 2,2,2-trifluoro-1-piperazin-1-ylethanone |

| Melting Point | Data not available in provided sources |

| Boiling Point | Data not available in provided sources |

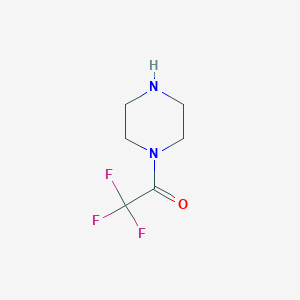

The compound features a six-membered piperazine ring with two nitrogen atoms in positions 1 and 4, with the trifluoroacetyl group attached to one of these nitrogen atoms. The trifluoroacetyl moiety contains three fluorine atoms bonded to a carbon atom, which contributes to the compound's distinctive chemical behavior .

Structural Characteristics

Trifluoroacetylpiperazine has a unique structural arrangement that influences its chemical reactivity and potential applications. The piperazine ring serves as the core structure, characterized by a six-membered heterocyclic compound with two nitrogen atoms positioned at opposite positions in the ring (1,4-diazacyclohexane). The trifluoroacetyl group (CF₃CO-) is attached to one of the nitrogen atoms, leaving the second nitrogen atom available for further functionalization .

The presence of the trifluoroacetyl group significantly influences the electronic properties of the molecule. The three fluorine atoms are highly electronegative, creating an electron-withdrawing effect that impacts the distribution of electron density throughout the molecule. This electronic configuration contributes to the compound's electrophilic character and influences its interactions with various reagents and biological systems .

The structural characteristics of trifluoroacetylpiperazine can be compared with similar compounds to understand its unique properties, as illustrated in Figure 1 (diagram would be included here in an actual scientific paper).

Synthesis Methods

Several methods have been developed for the synthesis of trifluoroacetylpiperazine, with variations in reagents, conditions, and yields. The most common approach involves the reaction between piperazine and trifluoroacetic anhydride or trifluoroacetic acid.

Synthesis from Piperazine and Trifluoroacetic Anhydride

The primary synthetic route involves the nucleophilic acyl substitution reaction between piperazine and trifluoroacetic anhydride. In this reaction, one of the nitrogen atoms in piperazine attacks the carbonyl carbon of trifluoroacetic anhydride, leading to the formation of trifluoroacetylpiperazine with the release of trifluoroacetic acid as a byproduct.

The general reaction can be represented as:

Piperazine + Trifluoroacetic anhydride → Trifluoroacetylpiperazine + Trifluoroacetic acid

This reaction typically proceeds under mild conditions and can achieve high yields with proper optimization of reaction parameters such as temperature, solvent, and molar ratios of reactants.

Alternative Synthetic Routes

Alternative synthetic approaches have been reported in the literature. One notable method involves the reaction of trifluoromethylated 2-bromoenones with N,N'-dialkyl-1,2-diamines. Depending on the specific structures of the starting compounds, this reaction can lead to either 2-trifluoroacetylpiperazine or 3-trifluoromethylpiperazine-2-ones .

The mechanism of this reaction involves multistep processes, including sequential substitution of bromine in the starting α-bromoenones and intramolecular cyclization of captodative aminoenones as key intermediates to form the target heterocycles. Theoretical calculations have supported the experimental data regarding this reaction pathway, highlighting the unique role of the trifluoromethyl group in facilitating these transformations .

Chemical Reactions and Reactivity

Trifluoroacetylpiperazine demonstrates diverse chemical reactivity owing to its structure, particularly the presence of the highly electronegative trifluoroacetyl group and the nucleophilic nitrogen atom.

Electrophilic Character

The trifluoroacetyl group enhances the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This property is fundamental to many of the compound's chemical transformations and applications in organic synthesis .

CF₃-Group Shift Reactions

An intriguing aspect of trifluoroacetylpiperazine chemistry is the potential for CF₃-group shift reactions under specific conditions. Research has demonstrated that in certain reactions involving trifluoromethylated compounds and diamines, unusual intramolecular CF₃-group shifts can occur, leading to rearranged products. These transformations highlight the unique influence of trifluoromethyl groups on reaction pathways and mechanisms .

The mechanism is typically described as a multistep process involving sequential substitutions and intramolecular cyclizations. Theoretical calculations have corroborated experimental findings regarding these mechanisms, emphasizing the distinctive role of trifluoromethyl groups in these transformations .

Applications and Uses

Trifluoroacetylpiperazine serves various functions in chemical research and industrial applications. Its unique structure and reactivity make it valuable in several fields.

Pharmaceutical Intermediates

One of the primary applications of trifluoroacetylpiperazine is as an intermediate in the synthesis of pharmaceutical compounds. The piperazine ring is a privileged structure in medicinal chemistry, found in numerous drugs across different therapeutic categories. The addition of a trifluoroacetyl group can modulate the properties of drug candidates, potentially enhancing their metabolic stability, lipophilicity, or binding affinity to target proteins .

The compound's utility in pharmaceutical synthesis stems from:

-

The ability to selectively protect one nitrogen of the piperazine ring

-

The possibility of subsequent functionalization at the secondary amine

-

The potential contribution of the trifluoromethyl group to the pharmacological profile of the final drug molecule

Agrochemical Synthesis

Beyond pharmaceuticals, trifluoroacetylpiperazine finds applications in the development of agrochemicals. Fluorinated compounds often exhibit enhanced stability and biological activity in agricultural applications, making trifluoroacetylpiperazine a valuable building block in the synthesis of crop protection agents.

Research Applications

In organic chemistry research, trifluoroacetylpiperazine serves as a model compound for studying the effects of trifluoromethyl groups on reaction mechanisms and molecular properties. The unique reactivity patterns observed with this compound contribute to the fundamental understanding of organofluorine chemistry .

Analytical Characterization

Various analytical techniques are employed to characterize trifluoroacetylpiperazine and monitor its presence in reaction mixtures or final products.

Chromatographic Analysis

| Column Type | Active Phase | Retention Index | Comments |

|---|---|---|---|

| Capillary | DB-5MS | 1724 | 30 m/0.25 mm/0.25 μm, He, 80°C @ 1 min, 10 K/min; T end: 250°C |

This data, while for a related compound (1-(m-trifluoromethylphenyl)piperazine, 4-trifluoroacetyl-), provides insight into the chromatographic behavior of trifluoroacetylated piperazine derivatives .

Spectroscopic Characterization

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are commonly employed for structural confirmation and purity assessment of trifluoroacetylpiperazine. The trifluoromethyl group exhibits characteristic signals in ¹⁹F NMR, typically appearing as a singlet at approximately -70 ppm relative to CFCl₃. In ¹H NMR, the piperazine ring protons generally appear as multiplets between 2.5 and 4.0 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume